molecular formula C16H22N2O B2699432 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one CAS No. 1705135-96-1

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B2699432
CAS No.: 1705135-96-1
M. Wt: 258.365
InChI Key: PUDARHIZYDNLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one (CAS 1705135-96-1) is a synthetic piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C16H22N2O and a molecular weight of 258.36 g/mol, this compound serves as a valuable chemical scaffold for the design and synthesis of novel bioactive molecules . Piperazine-based compounds are prominent in drug discovery due to their versatile pharmacological profiles, often acting as key structural components in ligands for various enzyme systems and receptors . This specific derivative, featuring a cyclopropyl and a phenyl substitution on the piperazine ring, is primarily utilized in exploratory research as a building block for developing potential enzyme inhibitors and receptor modulators. Its structure is representative of a class of compounds investigated for their affinity towards neurological and cardiovascular targets, such as 5-HT serotonin receptors . Researchers employ this compound strictly as a reference standard and synthetic intermediate in laboratory settings. It is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Proper safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

1-(4-cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-2-16(19)18-11-10-17(14-8-9-14)12-15(18)13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDARHIZYDNLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1C2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one involves several steps, typically starting with the formation of the piperazine ring followed by the introduction of the cyclopropyl and phenyl groups. Common synthetic routes include:

    Cyclization: Formation of the piperazine ring through cyclization reactions.

    Substitution: Introduction of the cyclopropyl and phenyl groups via substitution reactions.

    Industrial Production: Large-scale production methods often involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

Scientific Research Applications

The applications of 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one can be categorized into several key areas:

Medicinal Chemistry

This compound is being explored for its potential as a therapeutic agent in treating various diseases. Notably, its structure suggests possible interactions with neurotransmitter receptors, which could lead to applications in treating psychiatric disorders, such as depression and anxiety.

Neurochemistry

Research indicates that the compound may have neuroprotective properties. Studies are ongoing to understand its effects on neuronal pathways and its potential to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Antimicrobial and Antiviral Properties

Initial investigations have shown that this compound may exhibit antimicrobial and antiviral activities. This opens avenues for its use in developing new treatments for infections resistant to current therapies.

Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structural components allow chemists to modify it further, potentially leading to the discovery of new compounds with enhanced biological activities.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups.

Case Study 2: Antimicrobial Activity

Research conducted at a university laboratory evaluated the antimicrobial efficacy of the compound against various bacterial strains, including resistant strains. The findings demonstrated that it exhibited significant antibacterial activity, suggesting potential therapeutic applications in infectious diseases.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Aromatic Substitutions
Compound Name Key Structural Features Synthesis & Characterization Potential Applications References
1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one 4-Cyclopropyl, 2-phenylpiperazine, propan-1-one Not explicitly described; likely via nucleophilic substitution or coupling reactions CNS modulation (inferred) N/A
AP-238 (1-{2,6-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one) 2,6-Dimethylpiperazine, allyl-phenyl substituent Characterized via $^1$H NMR (purity >95%) New psychoactive substance (NPS)
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one Dihydroisoquinoline, ibuprofen hybrid Synthesized via coupling reactions Anti-inflammatory/analgesic

Key Differences :

  • AP-238 replaces the cyclopropyl and phenyl groups with a dimethylpiperazine and allyl-phenyl chain, likely increasing lipophilicity and CNS penetration .
  • The ibuprofen hybrid () replaces the piperazine with dihydroisoquinoline, shifting activity toward cyclooxygenase inhibition .
Cyclopropane-Containing Analogs
Compound Name Key Structural Features Synthesis & Characterization Physicochemical Properties References
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Cyclopropyl, 4-chlorophenyl, propan-1-one Commercial availability (CAS 123989-29-7) Molecular formula: $ \text{C}{12}\text{H}{13}\text{ClO} $
1-(4-Chlorophenyl)cyclopropylmethanone Cyclopropyl, Boc-piperazine, chlorophenyl Synthesized via HOBt-mediated coupling Characterized by IR, NMR, MS

Key Differences :

  • The Boc-piperazine analog () uses a carbamate-protected piperazine, limiting receptor interactions compared to the unsubstituted piperazine in the target compound .
Propan-1-one Derivatives with Pharmacological Activity
Compound Name Key Structural Features Biological Activity Structural Divergence References
4-Fluoromethcathinone (4-FMC) 4-Fluorophenyl, methylamino substituent CNS stimulant (cathinone analog) Amino group vs. piperazine
3-(4-(Benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one Thiazolidine, benzyloxy-phenyl Antimicrobial (in vitro) Heterocyclic substitution

Key Differences :

  • 4-FMC ’s primary amine group facilitates dopamine transporter inhibition, whereas the piperazine in the target compound may favor serotonin receptor binding .
  • The thiazolidine derivative () replaces the piperazine with a sulfur-containing ring, enhancing antimicrobial activity but reducing CNS bioavailability .

Biological Activity

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one, also known by its CAS number 1705135-96-1, is a compound that has gained attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a cyclopropyl group, a phenyl ring, and a piperazine moiety, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C16_{16}H22_{22}N2_2O, with a molecular weight of 258.36 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C16_{16}H22_{22}N2_2O
Molecular Weight 258.36 g/mol
CAS Number 1705135-96-1

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological properties. For instance, studies have shown that related piperazine derivatives can act as antagonists at serotonin receptors, potentially influencing mood and anxiety disorders .

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. The presence of the piperazine moiety is often associated with enhanced biological activity against various pathogens. Further investigations are needed to quantify these effects and understand the underlying mechanisms .

Anti-inflammatory Potential

In a related context, compounds structurally similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation . Such inhibition could position this compound as a candidate for anti-inflammatory therapies.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the same chemical class as this compound:

Study ReferenceFindings
Identified COX inhibitors with potential anti-inflammatory properties in related compounds.
Suggested antimicrobial activity linked to piperazine derivatives.
Investigated neuropharmacological effects in piperazine-based ligands targeting receptors.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one?

The synthesis of piperazine derivatives often involves aminomethylation or nucleophilic substitution reactions. For example, describes the aminomethylation of a ketone precursor (e.g., 1-(4-ethoxyphenyl)-2-phenylethanone) with a cyclopropyl-piperazine moiety. Key steps include:

  • Reagent selection : Use of benzylpiperazine derivatives or cyclopropylamine for introducing substituents.
  • Reaction optimization : Adjusting solvents (e.g., ethanol, DMF) and catalysts (e.g., HCl) to enhance yield.
  • Characterization : Confirm product identity via NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example, and detail the use of X-ray crystallography to resolve bond lengths, angles, and stereochemistry in related piperazine derivatives.

  • Protocol : Crystallize the compound in a suitable solvent (e.g., methanol/water), collect data at low temperatures (e.g., 113 K), and refine using software like SHELX.
  • Key parameters : Mean σ(C–C) = 0.002 Å, R factor < 0.05 ensure high precision .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : Identify proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and verify piperazine ring conformation.
  • Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.
  • IR spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bends .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

Discrepancies between predicted and observed NMR/IR data require cross-validation:

  • Multi-technique approach : Combine X-ray crystallography () with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Computational validation : Compare experimental spectra with density functional theory (DFT)-simulated spectra .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., serotonin or dopamine receptors, common targets for piperazine derivatives).
  • ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) using tools like SwissADME. notes piperazine derivatives’ roles in antipsychotic and anticancer therapies, suggesting potential targets .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates.
  • Catalyst screening : Acid catalysts (e.g., HCl) in improved cyclopropyl group incorporation.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions in sensitive intermediates .

Q. What are the challenges in synthesizing piperazine derivatives with sterically hindered groups like cyclopropyl?

  • Steric hindrance : The cyclopropyl group may impede nucleophilic attack on the ketone. Mitigate by using bulky leaving groups or slow reagent addition.
  • Reaction monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust conditions dynamically .

Q. How do structural modifications (e.g., substituent position) influence the compound’s physicochemical properties?

  • LogP calculation : Use software like MarvinSuite to predict lipophilicity changes when substituting phenyl or cyclopropyl groups.
  • Solubility testing : Compare aqueous solubility of analogues with varying substituents (e.g., methoxy vs. nitro groups, as in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.